molecular formula C14H12N2 B14272624 Phthalazine, 1,2-dihydro-2-phenyl- CAS No. 128174-77-6

Phthalazine, 1,2-dihydro-2-phenyl-

Cat. No.: B14272624
CAS No.: 128174-77-6
M. Wt: 208.26 g/mol
InChI Key: RSSGKNIPDNJYDI-UHFFFAOYSA-N
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Description

Phthalazine, 1,2-dihydro-2-phenyl- is a heterocyclic organic compound that belongs to the class of phthalazines. Phthalazines are bicyclic N-heterocycles that have attracted significant attention due to their valuable biological and pharmacological activities. The compound is known for its unique structure, where a pyridazine ring is fused with a benzene ring, making it a rare and interesting molecule in the field of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalazine, 1,2-dihydro-2-phenyl- can be synthesized through various methods. One common synthetic route involves the condensation of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method includes the use of zirconium oxide nanoparticles as a catalyst under solvent-free conditions. This involves a three-component reaction of phthalhydrazide, aromatic aldehydes, and malononitrile .

Industrial Production Methods: Industrial production methods for phthalazine derivatives often involve multi-component reactions (MCRs) due to their efficiency and shorter reaction times. These methods are advantageous as they allow for the synthesis of complex heterocyclic compounds from simple and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: Phthalazine, 1,2-dihydro-2-phenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be photoreduced in the S1 state to form 1,2-dihydro-1-phthalazinyl radical, which can then undergo hydrogen abstraction to form 1,2-dihydrophthalazine .

Common Reagents and Conditions: Common reagents used in the reactions of phthalazine derivatives include hydrazine hydrate, aromatic aldehydes, malononitrile, and zirconium oxide nanoparticles. Reaction conditions often involve solvent-free environments and the use of catalysts to enhance reaction efficiency .

Major Products Formed: The major products formed from the reactions of phthalazine, 1,2-dihydro-2-phenyl- include 1,2-dihydrophthalazine and 1,1′,2,2′-tetrahydro-1,1′-biphthalazine. These products are formed through different reaction pathways involving photoreduction and dimerization .

Comparison with Similar Compounds

Phthalazine, 1,2-dihydro-2-phenyl- is unique compared to other similar compounds due to its specific structure and pharmacological properties. Similar compounds include quinoxaline, cinnoline, and quinazoline, which are isomeric with phthalazine . phthalazine derivatives exhibit a broader range of biological activities and are used in the synthesis of a wider variety of pharmacologically active compounds .

Similar Compounds

  • Quinoxaline
  • Cinnoline
  • Quinazoline

Phthalazine, 1,2-dihydro-2-phenyl- stands out due to its unique structure and the diverse range of applications in scientific research and pharmacology.

Properties

CAS No.

128174-77-6

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-phenyl-1H-phthalazine

InChI

InChI=1S/C14H12N2/c1-2-8-14(9-3-1)16-11-13-7-5-4-6-12(13)10-15-16/h1-10H,11H2

InChI Key

RSSGKNIPDNJYDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=NN1C3=CC=CC=C3

Origin of Product

United States

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